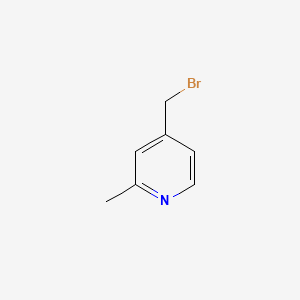

4-(Bromomethyl)-2-methylpyridine

Descripción general

Descripción

4-(Bromomethyl)-2-methylpyridine is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where a bromomethyl group is attached to the fourth position and a methyl group is attached to the second position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-2-methylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed

Nucleophilic Substitution: Products like 4-(Azidomethyl)-2-methylpyridine, 4-(Methylthio)-2-methylpyridine.

Oxidation: 4-(Bromomethyl)-2-pyridinecarboxylic acid.

Reduction: 4-(Bromomethyl)-2-methylpiperidine.

Aplicaciones Científicas De Investigación

4-(Bromomethyl)-2-methylpyridine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-2-methylpyridine depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Chloromethyl)-2-methylpyridine

- 4-(Fluoromethyl)-2-methylpyridine

- 4-(Iodomethyl)-2-methylpyridine

Uniqueness

4-(Bromomethyl)-2-methylpyridine is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or fluoro counterparts but less reactive than the iodo derivative. This balance of reactivity makes it a versatile intermediate in organic synthesis.

Actividad Biológica

4-(Bromomethyl)-2-methylpyridine, a pyridine derivative, has garnered attention for its diverse biological activities. This compound's unique structure, featuring a bromomethyl group at the 4-position and a methyl group at the 2-position of the pyridine ring, contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C₆H₆BrN

- Molecular Weight : 173.02 g/mol

- CAS Number : 22282-99-1

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki Coupling Reactions : This method utilizes palladium-catalyzed coupling between aryl halides and boronic acids. A study indicated that using a mixed solvent of water and 1,4-dioxane under microwave conditions significantly improved yields .

- Bromination of Pyridine Derivatives : Direct bromination methods have been explored to introduce the bromomethyl group effectively.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has been reported that certain derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis. For example, compounds derived from this structure have shown efficacy against various cancer cell lines, including breast and prostate cancer models .

Interaction with Biological Targets

This compound interacts with several biological targets:

- Bromodomains : Recent studies have focused on how this compound can serve as a probe for bromodomain-containing proteins, which play crucial roles in epigenetic regulation. The compound's ability to modulate these interactions suggests its potential as a therapeutic agent in diseases linked to dysregulated epigenetic processes .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Proliferation : In vitro studies indicated that certain derivatives could reduce the viability of cancer cells by inducing apoptosis through caspase activation pathways. These findings highlight the compound's potential as an anticancer agent .

- Bromodomain Probes : Research into the selectivity of bromodomain inhibitors revealed that this compound derivatives could selectively inhibit BET proteins involved in cancer progression, showcasing their therapeutic potential in oncology .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-(bromomethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGGQWHXOPXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302605 | |

| Record name | 4-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-68-6 | |

| Record name | 4-(Bromomethyl)-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.